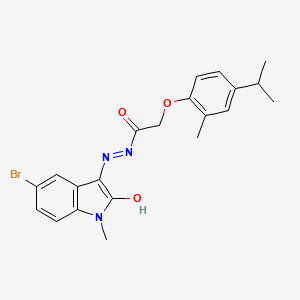![molecular formula C21H20N6O3S B6091626 3-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}-N~1~,N~1~-DIMETHYL-1H-INDOLE-1-SULFONAMIDE](/img/structure/B6091626.png)
3-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}-N~1~,N~1~-DIMETHYL-1H-INDOLE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}-N~1~,N~1~-DIMETHYL-1H-INDOLE-1-SULFONAMIDE is a complex organic compound that features a triazine ring, an indole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}-N~1~,N~1~-DIMETHYL-1H-INDOLE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazine and indole intermediates. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
The final step involves the coupling of the triazine and indole intermediates, followed by the introduction of the sulfonamide group. This can be achieved through a nucleophilic substitution reaction, where the sulfonamide group is introduced using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}-N~1~,N~1~-DIMETHYL-1H-INDOLE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sulfonyl chlorides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}-N~1~,N~1~-DIMETHYL-1H-INDOLE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}-N~1~,N~1~-DIMETHYL-1H-INDOLE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Triazine Derivatives: Compounds containing the triazine ring, such as atrazine and melamine.
Sulfonamide Derivatives: Compounds containing the sulfonamide group, such as sulfanilamide and sulfamethoxazole.
Uniqueness
3-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}-N~1~,N~1~-DIMETHYL-1H-INDOLE-1-SULFONAMIDE is unique due to the combination of its triazine, indole, and sulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl]-N,N-dimethylindole-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-26(2)31(29,30)27-13-14(15-7-3-5-9-17(15)27)11-12-19-23-20(25-21(22)24-19)16-8-4-6-10-18(16)28/h3-13,28H,1-2H3,(H2,22,23,24,25)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQZRERZPWRMJE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=CC3=NC(=NC(=N3)N)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C/C3=NC(=NC(=N3)N)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B6091546.png)
![(1,3-benzoxazol-2-ylmethyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6091554.png)
![3-(4-Fluorophenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6091562.png)
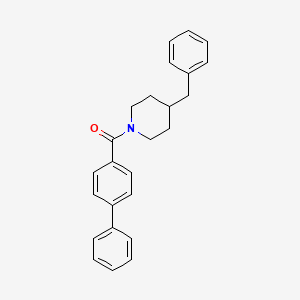
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B6091601.png)
![1-{[(5-nitro-2-pyridinyl)amino]methyl}-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6091607.png)
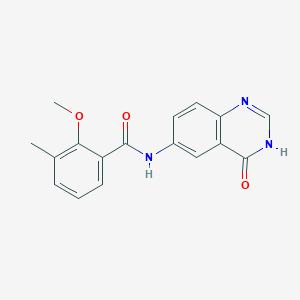

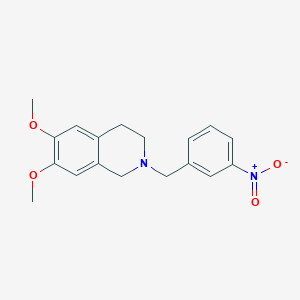
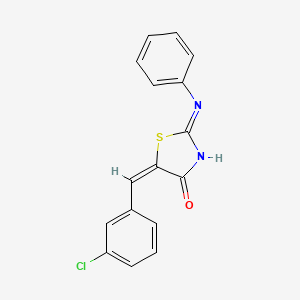
![5-[(4-ethoxyphenyl)diazenyl]-2-hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B6091647.png)
![N-benzyl-3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B6091657.png)
![4-(4-{[2-(3-CHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID](/img/structure/B6091659.png)
